6-{4-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Overview
Description
6-{4-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile is a compound that stands out due to its unique chemical structure, which includes a pyridine ring, a piperazine group, and a dihydropyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic synthesis. Key steps include the formation of the pyridine ring, the incorporation of the piperazine group, and the introduction of the fluorine and carbonitrile functionalities. Each step may require specific catalysts, solvents, and temperature conditions to ensure successful reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely rely on optimized and scalable versions of the lab-based synthetic routes. This could involve continuous flow reactors, automation for precise control of reaction conditions, and robust purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-{4-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo a variety of chemical reactions, including:
Oxidation: Reactions involving the increase of oxygen or the removal of hydrogen.
Reduction: Reactions involving the gain of hydrogen or the loss of oxygen.
Substitution: Reactions where an atom or group of atoms in the molecule is replaced by another atom or group of atoms.
Addition: Reactions where atoms are added to the molecule, typically across a double bond.
Common Reagents and Conditions
Reagents commonly used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution and addition reactions. Conditions such as temperature, pressure, and pH are tailored to optimize each specific reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the original compound, while substitution reactions could result in various substituted derivatives.
Scientific Research Applications
6-{4-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Medicine: Investigated for therapeutic potential, possibly as a lead compound in drug development.
Industry: Applications in the synthesis of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets, such as enzymes or receptors, and pathways within cells. Its unique structure allows it to bind to specific sites, potentially modulating biological processes by inhibiting or activating enzymatic activity or signaling pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 6-{4-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile is distinguished by its specific fluorine substitution and dihydropyrimidinone moiety. Similar compounds might include:
6-{4-[5-chloro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile
6-{4-[5-fluoro-6-oxo-4-(methyl)-1,6-dihydropyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile
Its uniqueness lies in how these functional groups influence its chemical reactivity and biological activity, making it a compound of interest in various fields of research.
Properties
IUPAC Name |
6-[4-(5-fluoro-6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O/c1-11(2)15-14(18)16(25)22-17(21-15)24-7-5-23(6-8-24)13-4-3-12(9-19)10-20-13/h3-4,10-11H,5-8H2,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNKFKYKTFWZTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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